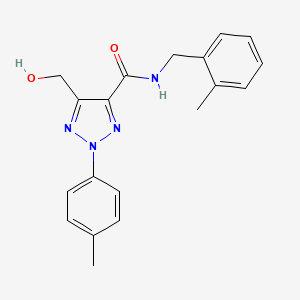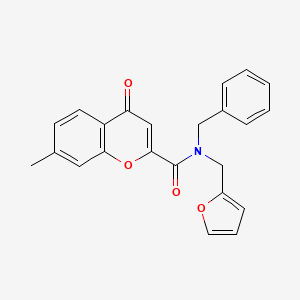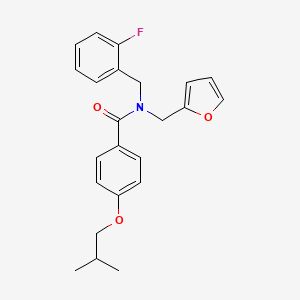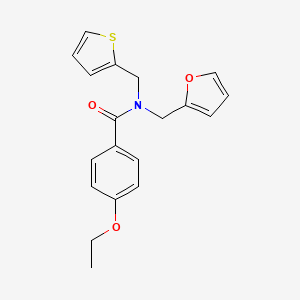
N-(4-Methyl-1,2,5-oxadiazol-3-yl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-メチル-1,2,5-オキサジアゾール-3-イル)-2-フェノキシアセトアミド: は、オキサジアゾール類に属する合成有機化合物です。これらの化合物は、多様な生物活性で知られており、医薬品化学では創薬に頻繁に使用されます。
製法
合成経路と反応条件: N-(4-メチル-1,2,5-オキサジアゾール-3-イル)-2-フェノキシアセトアミドの合成には、一般的に以下の手順が含まれます。
オキサジアゾール環の形成: オキサジアゾール環は、アミドオキシムやカルボン酸またはその誘導体などの適切な前駆体を脱水条件下で環化させることで合成できます。
フェノキシアセトアミド基の付加: フェノキシアセトアミド部分は、フェノキシ酢酸誘導体と適切なアミンを関与させた求核置換反応によって導入できます。
工業的製造方法: 工業的な環境では、N-(4-メチル-1,2,5-オキサジアゾール-3-イル)-2-フェノキシアセトアミドの製造には、収率と純度を最大化する反応条件の最適化が必要になります。これには、以下が含まれる場合があります。
触媒: 反応速度を上げるための触媒の使用。
溶媒: 反応物溶解と反応温度制御に適した溶媒の選択。
精製: 結晶化、蒸留、またはクロマトグラフィーなどの手法を用いて最終生成物を精製する。
化学反応解析
反応の種類:
酸化: この化合物は、特にオキサジアゾール環のメチル基で酸化反応を起こす可能性があります。
還元: オキサジアゾール環で還元反応が起こり、環の開裂や水素化が起こる可能性があります。
置換: フェノキシアセトアミド基は求核置換反応に参加でき、フェノキシ基が他の求核剤によって置換される可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムまたは触媒の存在下での水素ガスなどの還元剤を使用できます。
置換: アミン、チオール、またはハロゲン化物などの求核剤を塩基性または酸性条件下で使用できます。
主な生成物:
酸化: オキサジアゾール環の酸化誘導体。
還元: 化合物の還元または水素化された形態。
置換: フェノキシ基が他の官能基によって置換された置換誘導体。
科学研究への応用
化学:
触媒: この化合物は、配位化学で配位子として使用でき、触媒作用を持つ金属錯体を形成します。
材料科学: 特定の電子特性や光学特性を持つ新規材料の創出における潜在性を探索することができます。
生物学および医学:
創薬: 構造的特徴から、この化合物は、特に特定の酵素や受容体を標的とする医薬品としての可能性を調査することができます。
生物学的プローブ: 酵素活性やタンパク質相互作用を研究するための生化学的アッセイにおけるプローブとして使用できます。
産業:
農薬: この化合物は、生物活性から殺虫剤や除草剤としての可能性を評価できます。
高分子科学: ポリマーマトリックスに組み込むことで、抗菌活性や安定性の向上などの特定の特性を付与できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methyl-1,2,5-oxadiazol-3-yl)-2-phenoxyacetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Phenoxyacetamide Group: The phenoxyacetamide moiety can be introduced through nucleophilic substitution reactions involving phenoxyacetic acid derivatives and suitable amines.
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions, where the phenoxy group may be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced or hydrogenated forms of the compound.
Substitution: Substituted derivatives where the phenoxy group is replaced by other functional groups.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It may be explored for its potential in creating novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: Due to its structural features, the compound can be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Agrochemicals: The compound may be evaluated for its potential as a pesticide or herbicide due to its bioactive properties.
Polymer Science: It can be incorporated into polymer matrices to impart specific properties such as antimicrobial activity or enhanced stability.
作用機序
N-(4-メチル-1,2,5-オキサジアゾール-3-イル)-2-フェノキシアセトアミドの作用機序には、特定の分子標的との相互作用が含まれます。オキサジアゾール環は酵素や受容体と相互作用し、それらの活性を阻害したり、機能を調節したりすることができます。フェノキシアセトアミド基は、標的に対する化合物の結合親和性と特異性を向上させる可能性があります。関与する正確な経路は、特定の生物学的コンテキストと標的分子の性質によって異なります。
類似化合物の比較
類似化合物:
- N-(4-メチル-1,2,5-オキサジアゾール-3-イル)-2-フェニルアセトアミド
- N-(4-メチル-1,2,5-オキサジアゾール-3-イル)-2-メトキシアセトアミド
- N-(4-メチル-1,2,5-オキサジアゾール-3-イル)-2-エトキシアセトアミド
比較:
- 構造的差異: 主な違いは、オキサジアゾール環とアセトアミド基に結合した置換基にあります。これらの変異は、化合物の化学反応性と生物活性を大きく変化させる可能性があります。
類似化合物との比較
- N-(4-Methyl-1,2,5-oxadiazol-3-yl)-2-phenylacetamide
- N-(4-Methyl-1,2,5-oxadiazol-3-yl)-2-methoxyacetamide
- N-(4-Methyl-1,2,5-oxadiazol-3-yl)-2-ethoxyacetamide
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the oxadiazole ring and the acetamide group. These variations can significantly impact the compound’s chemical reactivity and biological activity.
- Unique Properties: N-(4-Methyl-1,2,5-oxadiazol-3-yl)-2-phenoxyacetamide is unique due to the presence of the phenoxy group, which can enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in biological systems.
特性
分子式 |
C11H11N3O3 |
|---|---|
分子量 |
233.22 g/mol |
IUPAC名 |
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C11H11N3O3/c1-8-11(14-17-13-8)12-10(15)7-16-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15) |
InChIキー |
QHVVTRSHBSOFGF-UHFFFAOYSA-N |
正規SMILES |
CC1=NON=C1NC(=O)COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11390586.png)
![3-ethyl-N-(2-ethylphenyl)-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390592.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide](/img/structure/B11390599.png)

![3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11390613.png)
![N-(4-chlorobenzyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide](/img/structure/B11390634.png)

![2-[2-bromo-4-(propan-2-yl)phenoxy]-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11390639.png)
![Diethyl (5-{[(4-methylphenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11390654.png)



